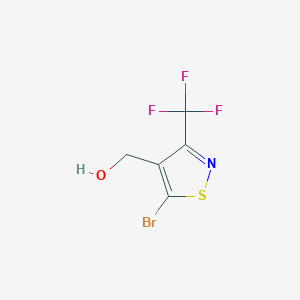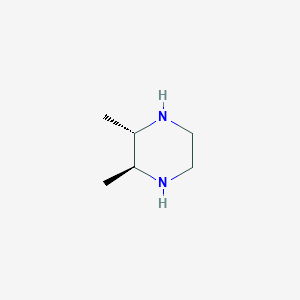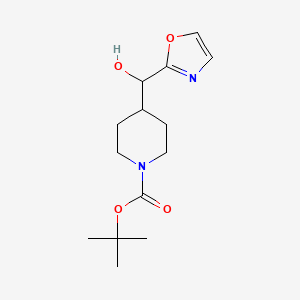
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde is an organic compound with a unique structure that includes a chloro group and two methyl groups attached to a cyclohexadiene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde typically involves the chlorination of 5,5-dimethylcyclohexa-1,3-diene. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced separation techniques can further improve the purity and yield of the final product.
化学反应分析
Types of Reactions
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with various functional groups replacing the chloro group.
科学研究应用
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde has found extensive applications in scientific research across various domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including dyes and fragrances.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways The chloro and aldehyde groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity
相似化合物的比较
Similar Compounds
2-Chloro-5,5-dimethyl-1,3-cyclohexanedione: A structurally related compound with similar chemical properties.
2-Chlorodimedone: Another related compound used in various chemical applications.
Uniqueness
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde stands out due to its unique combination of a chloro group and an aldehyde group on a cyclohexadiene ring
属性
分子式 |
C9H11ClO |
|---|---|
分子量 |
170.63 g/mol |
IUPAC 名称 |
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C9H11ClO/c1-9(2)4-3-8(10)7(5-9)6-11/h3-4,6H,5H2,1-2H3 |
InChI 键 |
CZCKWULFCQVVLL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=C(C=C1)Cl)C=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Bromo-2-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B8721666.png)


![2-Methylthiazolo[5,4-b]pyridin-6-amine](/img/structure/B8721691.png)

![4'-Amino-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8721712.png)



